MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2
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Overview
Description
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide sequence. This compound is often used in scientific research, particularly in the study of enzyme inhibitors and protein interactions. The sequence includes a variety of amino acids and a DNP (dinitrophenyl) group, which is commonly used as a chromophore in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis requires rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is used in various scientific research applications:
Chemistry: Studying the kinetics and mechanisms of enzyme-catalyzed reactions.
Biology: Investigating protein-protein interactions and signal transduction pathways.
Medicine: Developing inhibitors for enzymes implicated in diseases such as cancer and arthritis.
Industry: Used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The DNP group can act as a chromophore, allowing researchers to monitor the binding and activity of the peptide in real-time. The peptide sequence itself can mimic natural substrates or inhibitors, providing insights into the function and regulation of the target proteins.
Comparison with Similar Compounds
Similar Compounds
MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2: Another synthetic peptide with a similar sequence but different amino acid composition.
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 trifluoroacetate salt: A variant of the peptide with a trifluoroacetate counterion.
Uniqueness
This compound is unique due to its specific sequence and the presence of the DNP group, which enhances its utility in biochemical assays. The combination of amino acids and the chromophore allows for versatile applications in research and industry.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFCDHLHMOCKZ-ZZLDSPSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N23O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.